molecular formula C19H22FN5O B3921399 N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3921399
M. Wt: 355.4 g/mol
InChI Key: XOHIEUFHIURNGY-UHFFFAOYSA-N
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Description

“N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a synthetic cannabinoid . It has a molecular formula of C20H26F2N4O2 and a molecular weight of 392.4428 g/mol .


Synthesis Analysis

The synthesis of similar pyrazole compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole group connected at position 1 to the cyclohexylmethyl group at position 1A, at position 3 to the 4-fluorophenyl group at position 1″, and at position 5 to the N - (1-amino-3-methyl-1-oxobutan-2-yl)-carboxamide group at position 1″′ .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .

Safety and Hazards

As a synthetic cannabinoid, this compound may pose health risks, although specific safety and hazard information was not found in the search results .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N,2-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c1-13(2)17-9-18(24(4)22-17)19(26)23(3)11-14-10-21-25(12-14)16-7-5-15(20)6-8-16/h5-10,12-13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHIEUFHIURNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N(C)CC2=CN(N=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
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N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

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